molecular formula C15H19NO2 B8778778 Benzyl 2-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate CAS No. 362509-57-7

Benzyl 2-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

Cat. No. B8778778
CAS RN: 362509-57-7
M. Wt: 245.32 g/mol
InChI Key: VREBIURYOUWZMM-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

362509-57-7

Product Name

Benzyl 2-methyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 2-methyl-2,3,4,7-tetrahydroazepine-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-13-8-4-3-7-11-16(13)15(17)18-12-14-9-5-2-6-10-14/h2-3,5-7,9-10,13H,4,8,11-12H2,1H3

InChI Key

VREBIURYOUWZMM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Allyl-(1-methyl-pent-4-enyl)-carbamic acid benzyl ester (0.872 g, 3.19 mmol) was dissolved in CH2Cl2 (10 ml) and a stream of argon gas was bubbled into the reaction mixture for 10 minutes. Then bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (Strem Chemicals, Grubbs' catalyst, 19 mg, 0.0227 mmol) was added and the reaction mixture was refluxed for 2 h. Additional bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (mg, 0.0108 mmol) was added and the reaction mixture was refluxed for an additional 1.5 hours. The reaction was cooled to RT under argon overnight, then was concentrated in vacuo by rotary evaporation, then was chromatographed (silica gel, 5% EtOAc/hexanes) to give the title compound (0.72 g, 92%): 1H NMR: 7.35-7.20 (m, 5H), 5.65 (1H, m), 5.13 (2H, AB), 4.45-4.05 (m, 2H), 3.56 (1H, d), 2.25-2.10 (m, 2H), 1.90-1.60 (m, 2H), 1.12 (3H, d); Liquid Chromatgraphy/Electrospray mass spec: M+H+=246.2.
Name
Allyl-(1-methyl-pent-4-enyl)-carbamic acid benzyl ester
Quantity
0.872 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step Two
Quantity
0.0108 mmol
Type
catalyst
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

Allyl-(1-methyl-pent-4-enyl)-carbamic acid benzyl ester (0.872 g, 3.19 mmol) was dissolved in CH2Cl2 (10 ml) and a stream of argon gas was bubbled into the reaction mixture for 10 minutes. Then bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride (Strem Chemicals, Grubbs' catalyst, 19 mg, 0.0227 mmol) was added and the reaction mixture was refluxed for 2 h. Additional bis(tricyclohexylphosphine)benzylidine rathenium(IV) dichloride ( mg, 0.0108 mmol) was added and the reaction mixture was refluxed for an additional 1.5 hours. The reaction was cooled to RT under argon overnight, then was concentrated in vacuo by rotary evaporation, then was chromatographed (silica gel, 5% EtOAc/hexanes) to give the title compound (0.72 g, 92%): 1H NMR: 7.35–7.20 (m, 5H), 5.65 (1H, m), 5.13 (2H, AB), 4.45–4.05 (m, 2H), 3.56 (1H, d), 2.25–2.10 (m, 2H), 1.90–1.60 (m, 2H), 1.12 (3H, d); Liquid Chromatgraphy/Electrospray mass spec: M+H+=246.2.
Name
Allyl-(1-methyl-pent-4-enyl)-carbamic acid benzyl ester
Quantity
0.872 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
bis(tricyclohexylphosphine)benzylidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dichloride
Quantity
0.0108 mmol
Type
reactant
Reaction Step Two
Quantity
19 mg
Type
catalyst
Reaction Step Three
Yield
92%

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